3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a biphenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole typically involves the reaction of biphenyl derivatives with pyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a biphenyl halide and a pyrrole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the dihydropyrrole ring to a fully saturated pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-([1,1’-Biphenyl]-4-yloxy)-7-hydroxy-4H-chromen-4-one
- Biphenyl
- Phenylbenzene
Uniqueness
3-([1,1’-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a biphenyl group and a dihydropyrrole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
717822-21-4 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C16H15N/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-16/h1-10,17H,11-12H2 |
InChI Key |
FXZPGAKQYQOSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.